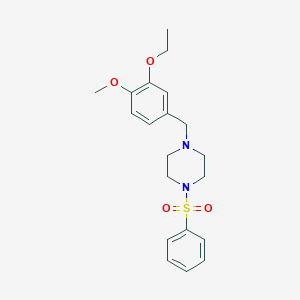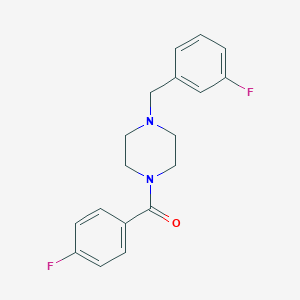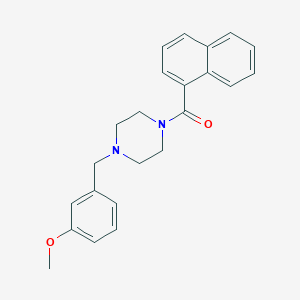![molecular formula C19H18ClNO3 B248549 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B248549.png)
1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one, also known as CMI, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CMI belongs to the class of spirooxindoles, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Mécanisme D'action
The mechanism of action of 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a key role in regulating cell proliferation, differentiation, and apoptosis. 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one also inhibits the nuclear factor-kappa B (NF-κB) pathway, which is a major regulator of inflammation and immune response.
Biochemical and Physiological Effects:
1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one inhibits the activity of various enzymes, including tyrosine kinase, topoisomerase, and cyclooxygenase-2 (COX-2). In vivo studies have shown that 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one reduces tumor growth, suppresses inflammation, and improves immune function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one in lab experiments is its diverse biological activities, which make it a promising candidate for drug development. 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is also relatively easy to synthesize, and its chemical structure can be easily modified to improve its pharmacological properties. However, one of the limitations of using 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one. One of the areas of interest is the development of 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one-based drug candidates for the treatment of cancer, inflammation, and viral infections. Researchers are also investigating the molecular targets of 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one and its downstream signaling pathways to gain a better understanding of its mechanism of action. Moreover, the pharmacokinetics and toxicology of 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one need to be further studied to evaluate its safety and efficacy in clinical trials.
Méthodes De Synthèse
1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one can be synthesized via a multistep process involving the reaction of 4-chlorobenzyl chloride with 2-amino-5-methylphenol to form the intermediate, which is further reacted with isatin in the presence of a Lewis acid catalyst to yield 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one. The yield of 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one can be improved by optimizing the reaction conditions, such as temperature, solvent, and concentration.
Applications De Recherche Scientifique
1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has shown promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth.
In inflammation research, 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has demonstrated potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has also been shown to alleviate the symptoms of inflammatory diseases, such as arthritis and colitis, in animal models.
In viral infection research, 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has shown antiviral activity against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1). 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one inhibits viral replication by blocking the entry of the virus into host cells and by inhibiting viral gene expression.
Propriétés
Nom du produit |
1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one |
|---|---|
Formule moléculaire |
C19H18ClNO3 |
Poids moléculaire |
343.8 g/mol |
Nom IUPAC |
1//'-[(4-chlorophenyl)methyl]-5//'-methylspiro[1,3-dioxane-2,3//'-indole]-2//'-one |
InChI |
InChI=1S/C19H18ClNO3/c1-13-3-8-17-16(11-13)19(23-9-2-10-24-19)18(22)21(17)12-14-4-6-15(20)7-5-14/h3-8,11H,2,9-10,12H2,1H3 |
Clé InChI |
GMKAVVYDNMPHIP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23OCCCO3)CC4=CC=C(C=C4)Cl |
SMILES canonique |
CC1=CC2=C(C=C1)N(C(=O)C23OCCCO3)CC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B248466.png)
![(2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248467.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine](/img/structure/B248469.png)
![2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B248470.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)piperazine](/img/structure/B248475.png)
![[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248476.png)
![(3,5-Dimethoxy-phenyl)-[4-(2-trifluoromethyl-benzyl)-piperazin-1-yl]-methanone](/img/structure/B248478.png)
![2-(4-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethanone](/img/structure/B248479.png)

![2-(4-Chlorophenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B248483.png)



![1-(3-Methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248488.png)